1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a pyrrole ring substituted with a 3-chloro-4-fluorophenyl group
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
Target of Action
A structurally similar compound,(S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
, targets the Mitogen-activated protein kinase 1 . This protein plays a crucial role in cellular signaling pathways, regulating cell growth, proliferation, differentiation, migration, and apoptosis .
Mode of Action
Similar compounds like gefitinib selectively inhibit the tyrosine kinases associated with the epidermal growth factor receptor (egfr-tk), thereby inhibiting downstream signaling cascades and malignant cell proliferation .
Biochemical Pathways
The inhibition of egfr-tk by similar compounds can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are critical for cell survival and proliferation .
Result of Action
The inhibition of egfr-tk by similar compounds can result in the inhibition of malignant cell proliferation .
Safety and Hazards
The safety and hazards of “1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione” are not available. A related compound “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” is used in laboratory chemicals, and it’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-4-fluoroaniline with maleic anhydride. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline derivative reacts with maleic anhydride to form the pyrrole-2,5-dione structure. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)piperazine
- 3-Chloro-4-fluorophenylboronic acid
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness: 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVOABWAGKNIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337516 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134220-37-4 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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